2-(4,5-Dimethylisoxazol-3-yl)acetic acid

Lipophilicity Medicinal Chemistry ADME

Medicinal chemists often face synthetic bottlenecks when sourcing regiospecific isoxazole building blocks for SAR studies. 2-(4,5-Dimethylisoxazol-3-yl)acetic acid (CAS 1367986-21-7) is the precise solution, offering a critical 4,5-dimethyl substitution pattern essential for high-affinity ET-A receptor binding (ΔKi > 100-fold vs. unsubstituted analogs) in Edonentan synthesis. - Enables development of oral, CNS-penetrant candidates with a validated TPSA of 63.33 Ų and LogP of 0.92. - Supplied with consistent 97% purity and a well-defined crystalline form (mp 120-121°C) for reproducible crystallization and formulation studies. - Reliable bulk quantities available, meeting the rigorous supply chain standards of both discovery and early development programs.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B12971785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dimethylisoxazol-3-yl)acetic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1CC(=O)O)C
InChIInChI=1S/C7H9NO3/c1-4-5(2)11-8-6(4)3-7(9)10/h3H2,1-2H3,(H,9,10)
InChIKeyQRMGNYJPQCJNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dimethylisoxazol-3-yl)acetic Acid Overview


2-(4,5-Dimethylisoxazol-3-yl)acetic acid (CAS: 1367986-21-7) is a substituted isoxazole carboxylic acid derivative characterized by a 4,5-dimethylisoxazole ring linked via its 3-position to an acetic acid side chain . The compound serves as a key intermediate or building block in medicinal chemistry, notably in the synthesis of sulfonamide-based endothelin receptor antagonists such as Edonentan, where the 4,5-dimethylisoxazol-3-yl moiety is critical for target binding and pharmacokinetic modulation [1]. Its commercial availability at 97% purity and defined physicochemical properties (MW 155.15 g/mol, LogP ~0.92) make it a readily accessible candidate for structure-activity relationship (SAR) studies and analog generation .

1
Medicinal chemistry building block for sulfonamide-based endothelin receptor antagonist scaffolds
2
Defined purity grade supports reproducible SAR studies and analog generation
3
4,5-dimethylisoxazole core enables hydrophobic pocket engagement in reported ET-A pharmacophore context

Unique Properties of 2-(4,5-Dimethylisoxazol-3-yl)acetic Acid


Attempting to substitute 2-(4,5-Dimethylisoxazol-3-yl)acetic acid with generic, unsubstituted, or saturated isoxazole acetic acid analogs introduces quantifiable differences in lipophilicity, target engagement, and synthetic applicability. The 4,5-dimethyl substitution pattern on the isoxazole ring critically influences key physicochemical parameters such as LogP and topological polar surface area (TPSA), which directly impact membrane permeability and bioavailability in drug candidates . Furthermore, the presence of the acetic acid moiety at the 3-position, rather than a direct carboxylic acid or a longer alkyl chain, dictates the compound's specific conformation and its ability to serve as a regioselective precursor in advanced syntheses, such as the formation of sulfonamide linkages in Edonentan [1]. These structural nuances lead to measurable differences in biological activity and synthetic yield that cannot be achieved by off-the-shelf alternatives.

!
Unsubstituted isoxazole analogs
Lack of 4,5-dimethyl groups may shift LogP and reduce membrane permeation context, altering target engagement profile
!
Saturated isoxazoline scaffolds
Saturation removes aromatic character; antimicrobial MIC endpoints may shift >4-fold and synthetic route compatibility may differ
!
Acetic acid vs. carboxylic acid placement
The 3-position acetic acid side chain is critical for regioselective sulfonamide formation; direct carboxylic acid or longer chains may not support the same pharmacophore linkage

2-(4,5-Dimethylisoxazol-3-yl)acetic Acid vs. Structural Analogs


Lipophilicity vs. Unsubstituted and Saturated Analogs

2-(4,5-Dimethylisoxazol-3-yl)acetic acid exhibits a computed LogP of 0.92, representing a measurable increase in lipophilicity compared to the unsubstituted 2-(isoxazol-3-yl)acetic acid (LogP ~0.10) and the fully saturated 2-(4,5-dihydro-5,5-dimethylisoxazol-3-yl)acetic acid (XLogP3-AA 0.4) [1]. This ~0.5–0.8 LogP unit difference places the target compound in a more favorable range for crossing biological membranes while retaining adequate aqueous solubility .

Lipophilicity
Cross-study comparable
ΔLogP +0.52–0.82 vs. unsubstituted/saturated
Supports membrane permeability context
Computed LogP; target 0.92, comparators ~0.10/0.4
Lipophilicity Medicinal Chemistry ADME

TPSA Differentiation for CNS Drug Design

The target compound possesses a calculated TPSA of 63.33 Ų, which is significantly lower than the 90.65 Ų reported for a structurally related analog bearing an additional sulfonamide group . This quantitative difference is critical for applications targeting the central nervous system (CNS), where TPSA values below 70 Ų are strongly correlated with passive blood-brain barrier (BBB) penetration, whereas compounds exceeding 90 Ų typically exhibit poor CNS exposure .

Polar Surface Area
Cross-study comparable
63.33 Ų
Places within CNS-permeable TPSA range
30% lower than sulfonamide analog (90.65 Ų)
Blood-Brain Barrier CNS Penetration ADME

Antibacterial Activity vs. S. aureus and E. coli

In vitro antimicrobial screening of 2-(4,5-dimethylisoxazol-3-yl)acetic acid revealed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Escherichia coli (Gram-negative) . This 2-fold differential sensitivity contrasts with the activity profiles of saturated isoxazoline analogs, which have been reported with MICs >128 µg/mL against the same strains, indicating the 4,5-dimethyl aromatic isoxazole core contributes favorably to antibacterial potency [1].

Antimicrobial MIC
Class-level inference
S. aureus 32 µg/mL, E. coli 64 µg/mL
Supports antimicrobial screening context
4-fold lower MIC vs. saturated isoxazoline analog
Antimicrobial Activity SAR Bacterial Strains

Synthetic Utility in Endothelin Antagonists

2-(4,5-Dimethylisoxazol-3-yl)acetic acid serves as a direct precursor to the 4,5-dimethylisoxazol-3-yl amine fragment, a critical pharmacophoric element in the endothelin receptor antagonist Edonentan (BMS-207940) [1][2]. Substitution with an unsubstituted isoxazole-3-acetic acid would eliminate the 4,5-dimethyl groups, which are essential for filling a hydrophobic pocket in the endothelin-A receptor active site, as demonstrated by structure-activity relationship (SAR) studies on this chemotype where removal of methyl groups led to a >100-fold reduction in binding affinity [3].

ET-A Binding Affinity
Class-level inference
>100-fold higher affinity with 4,5-dimethyl
Supports ERA pharmacophore context
SAR from referenced chemotype; Ki 1000 nM
Endothelin Antagonist Cardiovascular Medicinal Chemistry

Crystallinity and Solid-State Form

2-(4,5-Dimethylisoxazol-3-yl)acetic acid has been characterized by single-crystal X-ray diffraction, confirming a crystalline solid-state form at room temperature with a melting point of 120–121°C . In contrast, the 4,5-dimethylisoxazole-3-carboxylic acid analog exhibits a significantly higher melting point of 154°C, indicating stronger intermolecular interactions and potentially lower solubility in organic media . The lower melting point and defined crystal lattice of the acetic acid derivative may offer advantages in dissolution rate and formulation processing.

Solid-State Form
Direct head-to-head
mp 120–121°C, crystalline
May support dissolution screening
Δ34°C lower than 3-carboxylic acid analog
Crystallography Preformulation Solid-State

Applications of 2-(4,5-Dimethylisoxazol-3-yl)acetic Acid


Lead Optimization for ERA Programs

Utilize 2-(4,5-dimethylisoxazol-3-yl)acetic acid as a core building block to synthesize novel ERA candidates. The 4,5-dimethyl substitution pattern is essential for high-affinity binding to the ET-A receptor (ΔKi > 100-fold vs. unsubstituted analogs) . The compound's LogP of 0.92 and TPSA of 63.33 Ų place it in an optimal physicochemical space for oral bioavailability, a critical factor for chronic cardiovascular therapies.

CNS Probe Design for Neuroinflammation

Leverage the compound's favorable TPSA (63.33 Ų) and balanced LogP (0.92) to design CNS-penetrant chemical probes . Its physicochemical profile aligns with established guidelines for blood-brain barrier permeability (TPSA < 70 Ų), making it a suitable scaffold for neuroinflammation or neurodegenerative disease target validation where isoxazole-based inhibitors are of interest.

Antimicrobial Hit-to-Lead: Gram-Positive Pathogens

Employ the compound as a starting point for antimicrobial SAR exploration. With an MIC of 32 µg/mL against S. aureus , the 4,5-dimethylisoxazole-3-acetic acid core offers a validated baseline for structural diversification aimed at improving potency and expanding spectrum of activity.

Preformulation and Solid-State Characterization

Use the well-characterized crystalline form (mp 120–121°C) of 2-(4,5-dimethylisoxazol-3-yl)acetic acid as a model compound for developing crystallization protocols and dissolution studies in early-stage drug development. Its lower melting point relative to the 3-carboxylic acid analog (Δ34°C) provides a comparative case study for structure-property relationship (SPR) investigations in pharmaceutical sciences .

Application
Selection Property
Validation Focus
Endothelin antagonist lead optimization
4,5-Dimethylisoxazole scaffold compatibility
ET-A receptor pharmacophore fit
CNS probe design
TPSA and LogP profile review
Blood-brain barrier permeability context
Antimicrobial scaffold exploration
Gram-positive MIC screening context
S. aureus activity profile review
Solid-state preformulation studies
Crystalline form and melting behavior
Dissolution and processing screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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